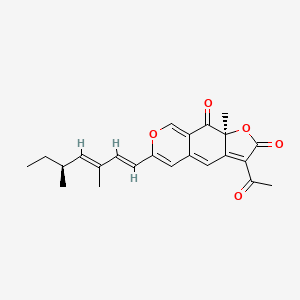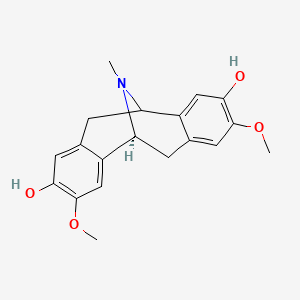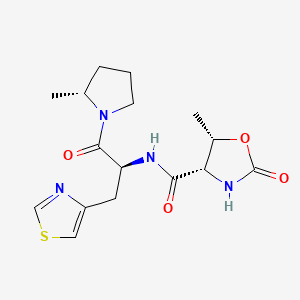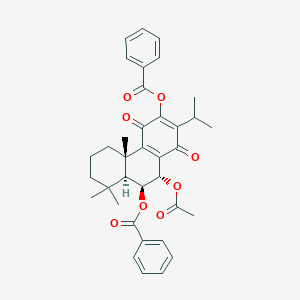
SA-2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
SA-2 is a photochromic tethered ligand for light-responsive human Carbonic Anhydrases (LihCAs).
Applications De Recherche Scientifique
Microscopic Traffic Simulations
- Sensitivity Analysis in Traffic Model Calibration : Microscopic traffic simulations are crucial for transportation system design and optimization. Proper model calibration is essential, and sensitivity analysis (SA) aids in selecting the right calibration parameters. This study provides standard SA algorithms for traffic simulation model calibration, improving the efficiency and accuracy of these models in practice (Qiao Ge, 2016).
Self-Assembly in Scientific Research
- Self-Assembly Processes : SA refers to the organization of system components into structured formations without human intervention. This review discusses various SA modalities, including energy-driven, entropy-driven, templated, and field-directed, and their applications in creating adaptive materials and understanding biological systems (B. Grzybowski et al., 2009).
Laser and Fiber Optics
- Ultrashort Pulse Laser Sources : Fiber lasers often use saturable absorbers (SA) for ultrashort pulse production. The study compares multiple quantum wells and carbon nanotubes as SA materials, highlighting their applications in high-power fiber oscillators (A. Cabasse et al., 2011).
Hydrological Modeling
- Sensitivity Analysis in Hydrological Models : SA is crucial in hydrological modeling to understand model performance. The study reviews various global SA methods and their applications in hydrological modeling, discussing the advantages and limitations of each method (Xiaomeng Song et al., 2015).
Applications in Systems Biology
- Global Sensitivity Analysis in Biological Systems : This methodology addresses the estimation of parameter values in systems biology models. It combines functional principal component analysis with global SA techniques, identifying key parameters in biological models, as demonstrated in an insulin signaling pathway model (T. Sumner et al., 2012).
Atmospheric Research
- GOME-2 Operational Atmospheric Composition and UV Radiation Data : GOME-2 instruments provide valuable data for atmospheric research and applications, such as air quality studies and climate modeling. This paper offers a comprehensive overview of the O3M SAF project, discussing the GOME-2 data products and their validation (S. Hassinen et al., 2015).
Sentiment Analysis in Text Mining
- Sentiment Analysis (SA) in Text Mining : SA is the computational analysis of opinions and sentiments in text. This survey provides an overview of recent advancements in SA algorithms and applications, categorizing various techniques and related fields (Walaa Medhat et al., 2014).
Miscellaneous Applications
- Other applications of SA include:
- Man-Machine Interface in Disturbance Analysis : SAAP-2, a surveillance system for disturbance analysis in nuclear research reactors (F. Baldeweg et al., 1982).
- Laser Raman Spectroscopy in Pesticide Residues Testing : Using SA (N-Salicylideneanline) for pesticide residue testing and molecular structure analysis (J. Chang-jiang, 2008).
- Wet-Friction Clutches : SAE#2 test setup mathematical model for understanding the vibrational and dynamical behavior of clutches (Shoaib Iqbal et al., 2015).
Propriétés
Numéro CAS |
2205018-62-6 |
|---|---|
Formule moléculaire |
C20H18N6O6S |
Poids moléculaire |
470.46 |
Nom IUPAC |
2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-(2-oxo-2-((4-((4-sulfamoylphenyl)diazenyl)phenyl) amino)ethyl)acetamide |
InChI |
InChI=1S/C20H18N6O6S/c21-33(31,32)16-7-5-15(6-8-16)25-24-14-3-1-13(2-4-14)23-17(27)11-22-18(28)12-26-19(29)9-10-20(26)30/h1-10H,11-12H2,(H,22,28)(H,23,27)(H2,21,31,32)/b25-24+ |
Clé InChI |
PQCAHDMPPLSWLQ-OCOZRVBESA-N |
SMILES |
O=C(NCC(NC1=CC=C(/N=N/C2=CC=C(S(=O)(N)=O)C=C2)C=C1)=O)CN3C(C=CC3=O)=O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
SA-2; SA2; SA 2 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![4-Tert-butyl-2-[(3-nitrophenyl)methylideneamino]phenol](/img/structure/B610582.png)